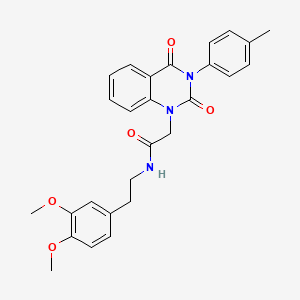

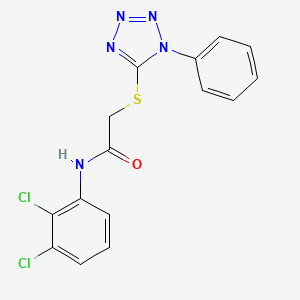

![molecular formula C15H17BrN2OS B2395533 N-[4-(4-溴苯基)-1,3-噻唑-2-基]己酰胺 CAS No. 461407-90-9](/img/structure/B2395533.png)

N-[4-(4-溴苯基)-1,3-噻唑-2-基]己酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide” is a derivative of thiazole, a heterocyclic compound . Thiazoles are known for their diverse biological activities, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, diuretic, anticonvulsant, neuroprotective, and antioxidant properties .

Synthesis Analysis

The synthesis of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide” involves the creation of thiazole derivatives. The molecular structures of these synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . Anticancer activity was also tested against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

科学研究中的噻唑衍生物

抗菌和抗肿瘤应用

- 噻唑衍生物因其抗菌和抗肿瘤活性而被广泛研究。噻唑化合物的构思和合成通常旨在探索其作为针对各种传染病和癌症的治疗剂的潜力。例如,与噻唑相关的核心结构噻唑烷酮因其广泛的生物活性而备受关注,包括抗菌和抗肿瘤作用 (B. ArunlalV. et al., 2015)。

抗氧化剂和抗炎剂

- 研究还集中于合成具有抗氧化和抗炎作用的噻唑衍生物,表明它们在治疗与氧化应激和炎症相关的疾病方面具有潜力。例如,苯并稠合噻唑衍生物已被评估其体外抗氧化和抗炎活性,展示了噻唑化合物在药物化学中的多功能性 (Dattatraya G. Raut et al., 2020)。

光电材料

- 除了生物医学应用外,噻唑衍生物还被用于光电材料中,例如有机发光二极管 (OLED) 和光电转换元件。噻唑和相关杂环化合物并入 π 扩展共轭体系一直是研究的一个重要领域,旨在为电子设备和传感器开发新材料 (G. Lipunova et al., 2018)。

药物开发和再利用

- 与噻唑衍生物相关的广泛生物活性导致人们探索其在药物开发和再利用策略中的应用。例如,硝基噻唑衍生化合物硝唑尼特已被再利用来治疗各种传染病,展示了噻唑衍生物在开发多功能治疗剂方面的潜力 (Charu Bharti et al., 2021)。

作用机制

Target of Action

Thiazole derivatives, which include this compound, have been reported to exhibit various medicinal properties such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .

Mode of Action

Thiazole nucleus, a key component of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives have been reported to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit antimicrobial and anticancer activities .

属性

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2OS/c1-2-3-4-5-14(19)18-15-17-13(10-20-15)11-6-8-12(16)9-7-11/h6-10H,2-5H2,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINFYOFDHGOEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-2-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2395451.png)

![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate](/img/structure/B2395454.png)

![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2395456.png)

![2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole](/img/structure/B2395457.png)

![[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2395461.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2395463.png)

![1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2395465.png)

![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2395466.png)